molecular formula C10H14N2O B2494937 2-(2,4-Dimethylphenyl)acetohydrazide CAS No. 6597-51-9

2-(2,4-Dimethylphenyl)acetohydrazide

Cat. No.: B2494937
CAS No.: 6597-51-9
M. Wt: 178.235
InChI Key: ZCICNLIMIBXUOR-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)acetohydrazide is an organic compound with the molecular formula C10H15N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydrazide group attached to a 2,4-dimethylphenyl ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)acetohydrazide typically involves the reaction of 2,4-dimethylphenylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethylphenyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,4-Dimethylphenyl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)acetohydrazide
  • 2-(2,4-Dimethylphenyl)ethylamine
  • 2-(2,4-Dimethylphenyl)acetic acid

Comparison: 2-(2,4-Dimethylphenyl)acetohydrazide is unique due to the presence of both the 2,4-dimethylphenyl ring and the hydrazide group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-(4-Methoxyphenyl)acetohydrazide may exhibit different electronic properties due to the methoxy group, affecting its reactivity and interactions .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-3-4-9(8(2)5-7)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCICNLIMIBXUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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